molecular formula C8H15N3O2 B2469581 Ethyl 6-azidohexanoate CAS No. 65374-10-9

Ethyl 6-azidohexanoate

Cat. No.: B2469581
CAS No.: 65374-10-9
M. Wt: 185.227
InChI Key: ONUGSWFFTHJOQF-UHFFFAOYSA-N
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Description

Ethyl 6-azidohexanoate is an organic compound characterized by the presence of an ethyl ester and a terminal azide group connected by a six-carbon chain. Its molecular formula is C8H15N3O2, and it has a molecular weight of 185.22 g/mol . This compound is notable for its reactivity, particularly in click chemistry, where it forms stable triazole linkages with alkynes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-azidohexanoate can be synthesized through a multi-step process involving the conversion of 6-bromohexanoic acid to 6-azidohexanoic acid, followed by esterification. The typical synthetic route includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Comparison with Similar Compounds

Uniqueness: Ethyl 6-azidohexanoate is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in click chemistry and bioconjugation applications .

Properties

IUPAC Name

ethyl 6-azidohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-2-13-8(12)6-4-3-5-7-10-11-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUGSWFFTHJOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of ethyl 6-bromohexanoate (10.0 g, 44.8 mmol), NaN3 (5.83 g, 89.6 mmol) and 25 ml of water in 75 ml of MeOH was refluxed for 3.5 hrs. The MeOH was removed in vacuo and the residue was partitioned between CHCl3 (200 ml) and water (50 ml). The organic layer was separated and washed with water. After drying (Na2SO4) and evaporation of solvent, ethyl 6-azidohexanoate (8.59 g, 100%) was obtained as a colorless oil.
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10 g
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5.83 g
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25 mL
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75 mL
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solvent
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Synthesis routes and methods II

Procedure details

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